molecular formula C8H9BrN2O B8742072 2-Bromo-1-(3-ethylpyrazin-2-yl)ethanone

2-Bromo-1-(3-ethylpyrazin-2-yl)ethanone

Cat. No.: B8742072
M. Wt: 229.07 g/mol
InChI Key: FIOAPWLPWPIITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-ethylpyrazin-2-yl)ethanone is a brominated ketone featuring a pyrazine ring substituted with an ethyl group at the 3-position. Pyrazine derivatives are valued in medicinal chemistry for their electron-deficient aromatic systems, which enhance reactivity in nucleophilic substitutions and cyclization reactions . The ethyl substituent likely improves solubility and modulates steric effects compared to simpler pyrazine derivatives.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-1-(3-ethylpyrazin-2-yl)ethanone

InChI

InChI=1S/C8H9BrN2O/c1-2-6-8(7(12)5-9)11-4-3-10-6/h3-4H,2,5H2,1H3

InChI Key

FIOAPWLPWPIITO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN=C1C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Compound Name Substituent(s) Key Features
2-Bromo-1-(pyrazin-2-yl)ethanone Pyrazine (unsubstituted) High reactivity in Hantzsch thiazole synthesis ; CAS 132426-19-8
2-Bromo-1-(4-methoxyphenyl)ethanone 4-Methoxyphenyl Electron-donating methoxy group stabilizes intermediates; used in thiazole synthesis
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone 5-Nitrothiophene Electron-withdrawing nitro group enhances electrophilicity; SRN1 mechanism
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Pyrrolopyridine High yield (92%); solid-state stability; applications in marine drug research
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-Hydroxyphenyl Forms hydrogen bonds in crystal lattice; used in adrenaline-type drugs

Physical Properties

Compound Melting Point (°C) Molecular Weight Solubility/Stability
2-Bromo-1-(pyrazin-2-yl)ethanone Not reported 201.02 Soluble in DMF; stable at 2–8°C
2-Bromo-1-(4-methoxyphenyl)ethanone Not reported 229.07 Stable under reflux ethanol conditions
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 280–282 239.07 High thermal stability
2-Bromo-1-(3,5-difluorophenyl)ethanone Not reported 233.04 Colorless to light yellow solid; flammable

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